molecular formula C14H22BrN3O2S B595368 1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine CAS No. 1306711-74-9

1-(5-Bromopyridin-3-ylsulfonyl)-n,n-diethylpiperidin-4-amine

Cat. No. B595368
CAS RN: 1306711-74-9
M. Wt: 376.313
InChI Key: ZUNMXBCDVDCTIF-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-bromopyridine-3-sulfonyl chloride . It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds.


Molecular Structure Analysis

The compound likely has a pyridine ring (a six-membered ring with one nitrogen and five carbons), a sulfonyl group attached to the pyridine ring, and a piperidine ring (a six-membered ring with one nitrogen and five carbons) also attached to the sulfonyl group .


Chemical Reactions Analysis

The compound might participate in various chemical reactions. For example, the bromine on the pyridine ring could be displaced in a nucleophilic aromatic substitution reaction . The sulfonyl group could potentially be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the bromine and the sulfonyl group could make the compound relatively dense and polar .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of a piperidine ring, it might interact with various receptors or enzymes in the body .

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonyl-N,N-diethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2S/c1-3-17(4-2)13-5-7-18(8-6-13)21(19,20)14-9-12(15)10-16-11-14/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNMXBCDVDCTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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